molecular formula C18H22N2O5 B1663675 butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 66611-27-6

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1663675
CAS No.: 66611-27-6
M. Wt: 346.4 g/mol
InChI Key: AFNQSRYIQUAMNM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

RU 24969 hemisuccinate is a potent and selective agonist at the 5-HT1A and 5-HT1B receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, appetite, sleep, and other important physiological processes.

Mode of Action

RU 24969 hemisuccinate acts as a preferential 5-HT1B agonist , with a Ki of 0.38 nM, but also displays appreciable affinity for the 5-HT1A receptor (Ki=2.5 nM) . As an agonist, it binds to these receptors and mimics the action of serotonin, leading to an increase in the signal transmission of the serotonin pathway.

Biochemical Pathways

The primary biochemical pathway affected by RU 24969 hemisuccinate is the serotonin pathway . By acting as an agonist at the 5-HT1A and 5-HT1B receptors, it enhances the signaling in this pathway . The downstream effects of this enhanced signaling can vary widely, depending on the specific physiological context and the other signaling pathways that interact with the serotonin pathway.

Pharmacokinetics

It is known to be centrally active following systemic administration , suggesting that it is able to cross the blood-brain barrier and exert its effects directly on the central nervous system.

Result of Action

RU 24969 hemisuccinate has been found to decrease fluid consumption and increase forward locomotion . These behavioral responses are thought to result from its action on the 5-HT1A and 5-HT1B receptors and the subsequent enhancement of serotonin signaling.

Biochemical Analysis

Biochemical Properties

RU 24969 hemisuccinate interacts with the 5-HT1A and 5-HT1B receptors . It is a potent agonist for these receptors, with an ED50 of 236 nM . The interaction with these receptors is believed to be responsible for its locomotor-activating effects .

Cellular Effects

RU 24969 hemisuccinate has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT1A and 5-HT1B receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of RU 24969 hemisuccinate involves its binding interactions with the 5-HT1A and 5-HT1B receptors . As a potent agonist for these receptors, it can influence enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of RU 24969 hemisuccinate can change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of RU 24969 hemisuccinate can vary with different dosages . At doses of 2.5 and 5.0 mg/kg, the drug increased the motor activity of rats . Doses ranging from 0.62 to 2.5 mg/kg significantly reduced unpunished responding in a test of conditioned suppression of drinking .

Metabolic Pathways

It is known to interact with the 5-HT1A and 5-HT1B receptors, which could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with the 5-HT1A and 5-HT1B receptors, it may interact with transporters or binding proteins associated with these receptors .

Subcellular Localization

Given its interaction with the 5-HT1A and 5-HT1B receptors, it is likely to be found in locations where these receptors are present .

Chemical Reactions Analysis

Types of Reactions: RU 24969 hemisuccinate primarily undergoes substitution reactions due to the presence of the indole ring and the pyridinyl group . It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents such as halogens or alkylating agents under mild conditions.

    Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives .

Properties

CAS No.

66611-27-6

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

InChI

InChI=1S/C14H16N2O.C4H6O4/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

AFNQSRYIQUAMNM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O

Synonyms

5-Methoxy-3-(1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole hemisuccinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 2
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 3
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 4
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 5
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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